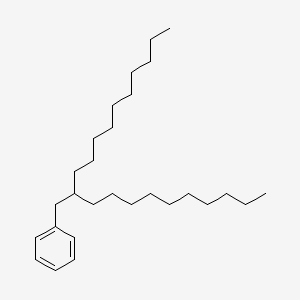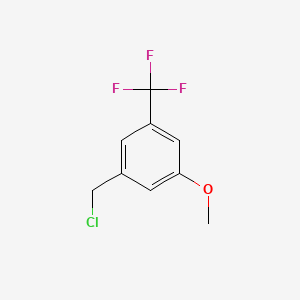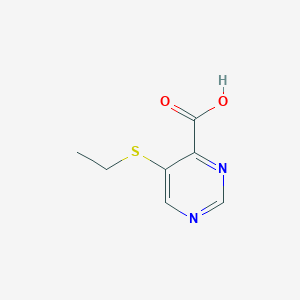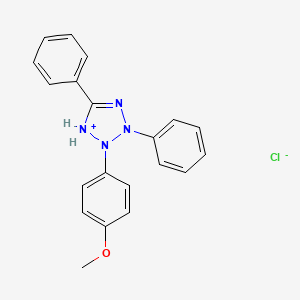
11-Benzylheneicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Benzylheneicosane is an organic compound that belongs to the class of long-chain hydrocarbons It is a derivative of heneicosane, which is a straight-chain saturated hydrocarbon with the chemical formula C21H44 The addition of a benzyl group to the eleventh carbon atom of heneicosane results in the formation of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylheneicosane can be achieved through several methods. One common approach involves the alkylation of heneicosane with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the deprotonation of heneicosane to form a carbanion, which then attacks the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
11-Benzylheneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: The benzyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of benzyl alcohol, benzyl ketone, or benzoic acid derivatives.
Reduction: Formation of reduced hydrocarbons or alcohols.
Substitution: Formation of nitrobenzyl, sulfonylbenzyl, or halobenzyl derivatives.
Scientific Research Applications
11-Benzylheneicosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes and its effect on lipid bilayers.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism of action of 11-Benzylheneicosane depends on its specific application. In biological systems, it may interact with lipid bilayers and cell membranes, altering their fluidity and permeability. The benzyl group can also participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Heneicosane: The parent compound of 11-Benzylheneicosane, a straight-chain saturated hydrocarbon.
Benzylheneicosane Derivatives: Compounds with different substitution patterns on the heneicosane chain.
Uniqueness
This compound is unique due to the presence of the benzyl group at the eleventh carbon atom, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
55334-72-0 |
|---|---|
Molecular Formula |
C28H50 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
2-decyldodecylbenzene |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-18-22-27(26-28-24-20-17-21-25-28)23-19-16-14-12-10-8-6-4-2/h17,20-21,24-25,27H,3-16,18-19,22-23,26H2,1-2H3 |
InChI Key |
QSAWTJXMGNQJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)


